molecular formula C6H11N3O B13198120 1-(ethoxymethyl)-1H-pyrazol-3-amine

1-(ethoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B13198120
M. Wt: 141.17 g/mol
InChI Key: VHEVOPOHKJZMNE-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(ethoxymethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of ethyl chloroacetate with hydrazine hydrate to form ethyl hydrazinoacetate, which is then cyclized to form the pyrazole ring. The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Ethoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dichloromethane. Reaction conditions often involve moderate temperatures and atmospheric pressure.

Scientific Research Applications

1-(Ethoxymethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Ethoxymethyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as 1-methyl-1H-pyrazol-3-amine and 1-phenyl-1H-pyrazol-3-amine. While these compounds share a similar core structure, the presence of different substituents (e.g., ethoxymethyl, methyl, phenyl) imparts unique chemical and physical properties. For example, the ethoxymethyl group may enhance solubility in organic solvents compared to the methyl or phenyl groups. This uniqueness makes this compound a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(ethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-6(7)8-9/h3-4H,2,5H2,1H3,(H2,7,8)

InChI Key

VHEVOPOHKJZMNE-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC(=N1)N

Origin of Product

United States

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